3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a triazole ring, a piperazine moiety, and an indazole core, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as mfcd22619461, are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . They are believed to interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with various biological activities, including anticancer, antiviral, antibacterial, and antifungal effects . These activities suggest that MFCD22619461 may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of compounds can be improved by the presence of a 1,2,4-triazole ring .
Result of Action
1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines , suggesting that MFCD22619461 may have similar effects.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the formation of the piperazine moiety, and finally, the coupling with the indazole core. Common reagents used in these reactions include phenylhydrazine, piperazine, and various carbonyl compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound. Environmental and safety considerations are also paramount, with measures in place to minimize waste and ensure safe handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the piperazine and indazole moieties.
Piperazine derivatives: Similar in structure but may have different substituents and functional groups.
Indazole derivatives: Contain the indazole core but differ in the attached functional groups.
Uniqueness
The uniqueness of 3-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole lies in its combination of three distinct structural motifs, which confer a range of chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(20-17-8-4-5-9-18(17)23-25-20)27-12-10-26(11-13-27)14-19-24-22-15-28(19)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWCBISPMHOHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)CC4=NN=CN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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